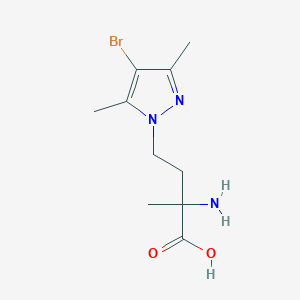![molecular formula C9H9N3O2 B13549811 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid CAS No. 190381-52-3](/img/structure/B13549811.png)
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core with a methyl group at the 5-position and an acetic acid moiety at the 2-position. This compound is part of a broader class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of 2-aminopyrazine, methylglyoxal, and acetic anhydride under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the ecological impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyrazine derivatives.
Applications De Recherche Scientifique
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Methylimidazo[1,2-a]pyrazine-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different biological activities.
Imidazo[1,2-a]triazine: Features a triazine ring, known for its unique chemical properties.
Uniqueness
5-Methylimidazo[1,2-a]pyrazine-2-acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
190381-52-3 |
|---|---|
Formule moléculaire |
C9H9N3O2 |
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
2-(5-methylimidazo[1,2-a]pyrazin-2-yl)acetic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6-3-10-4-8-11-7(2-9(13)14)5-12(6)8/h3-5H,2H2,1H3,(H,13,14) |
Clé InChI |
VWFKATSUEVVSCS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC2=NC(=CN12)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13549734.png)

![1-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13549752.png)











